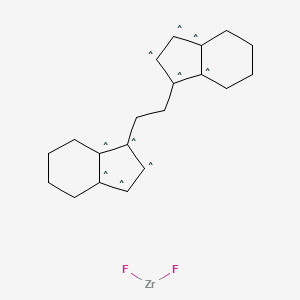![molecular formula C26H46N2O2Si B12588272 2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide CAS No. 322728-97-2](/img/structure/B12588272.png)
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide is a complex organic compound characterized by the presence of a silyl group attached to a benzene ring. This compound is notable for its unique structural features, which include a dimethyl(octyl)silyl group and tetraethylbenzene-1,4-dicarboxamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide typically involves the following steps:
Formation of the Silyl Group: The dimethyl(octyl)silyl group is introduced through a silylation reaction.
Attachment to Benzene Ring: The silyl group is then attached to the benzene ring through a substitution reaction, often using a metal catalyst to facilitate the process.
Formation of the Dicarboxamide Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Silylation: Large quantities of the alcohol are reacted with silyl chloride in industrial reactors.
Catalytic Substitution: The silyl group is attached to the benzene ring using high-efficiency metal catalysts.
Amide Formation: The dicarboxamide moiety is introduced using automated systems to ensure precision and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or organometallic reagents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Investigated for its potential as a biochemical probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The silyl group can form stable interactions with active sites of enzymes, thereby inhibiting or modulating their activity. The dicarboxamide moiety can interact with various receptors, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ether: Commonly used as a protecting group for alcohols.
Triethylsilyl ether: Offers greater stability compared to trimethylsilyl ether.
Tert-butyldimethylsilyl ether: Provides enhanced resistance to hydrolysis.
Uniqueness
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide is unique due to its combination of a silyl group and a dicarboxamide moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring both stability and reactivity.
Propiedades
Número CAS |
322728-97-2 |
|---|---|
Fórmula molecular |
C26H46N2O2Si |
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
2-[dimethyl(octyl)silyl]-1-N,1-N,4-N,4-N-tetraethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H46N2O2Si/c1-8-13-14-15-16-17-20-31(6,7)24-21-22(25(29)27(9-2)10-3)18-19-23(24)26(30)28(11-4)12-5/h18-19,21H,8-17,20H2,1-7H3 |
Clave InChI |
OZYFRFLLVUYYJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Si](C)(C)C1=C(C=CC(=C1)C(=O)N(CC)CC)C(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B12588191.png)
![7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588193.png)
![1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]-](/img/structure/B12588198.png)
![1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine](/img/structure/B12588201.png)
![2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-](/img/structure/B12588206.png)
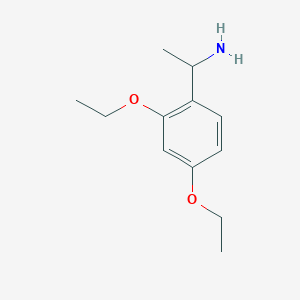

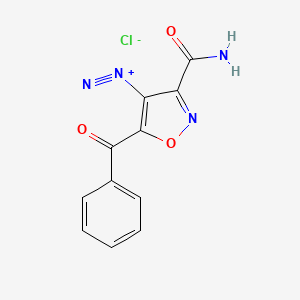
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B12588237.png)
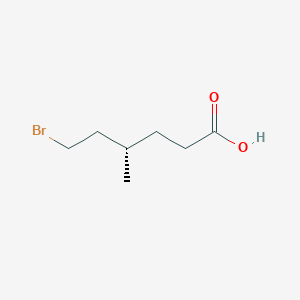
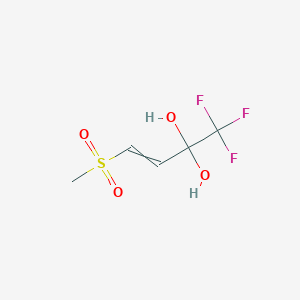
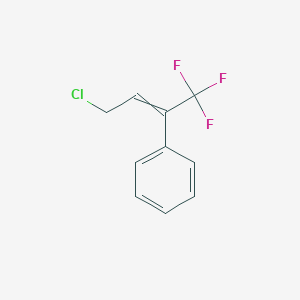
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
